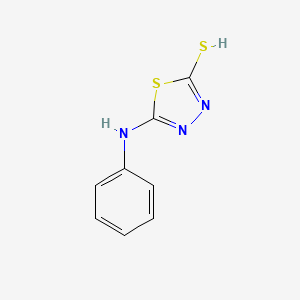
5-anilino-1,3,4-thiadiazole-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride . It is a chemical compound with the molecular formula C24H30ClOPSi and a molecular weight of 429.012 g/mol . This compound is characterized by its crystalline powder form and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride involves the reaction of triphenylphosphine with 2-trimethylsilylethoxymethyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired crystalline form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.
化学反应分析
Types of Reactions: Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
科学研究应用
Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonium salts and other organophosphorus compounds.
Biology: The compound is used in biochemical studies to investigate the role of phosphonium salts in biological systems.
Medicine: Research is being conducted to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biochemical processes, making it a valuable tool in research and drug development.
相似化合物的比较
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylsilyl chloride: Used in the synthesis of silyl ethers and other organosilicon compounds.
Phosphonium salts: A broad class of compounds with similar chemical properties.
Uniqueness: Triphenyl (2-trimethylsilylethoxymethyl)phosphanium chloride is unique due to its specific structure, which combines the properties of both phosphonium and silyl groups. This combination enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
属性
IUPAC Name |
5-anilino-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJKMUGYYKCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-methoxyphenyl)ethyl]formamide](/img/structure/B7773302.png)
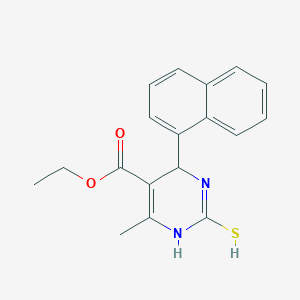
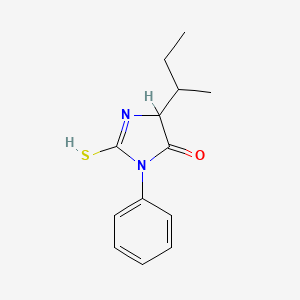
![2-[1-(2-hydroxyanilino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773330.png)
![2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773337.png)
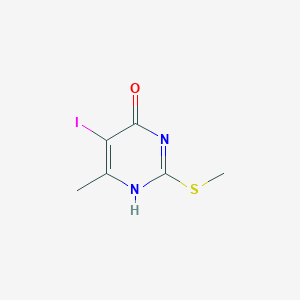
![2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol](/img/structure/B7773348.png)
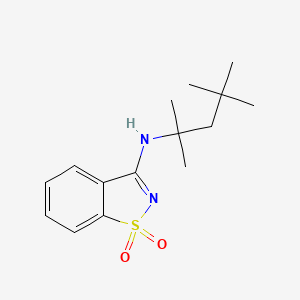
![2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione](/img/structure/B7773365.png)
![4-[(5E)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B7773370.png)
![5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene](/img/structure/B7773386.png)
![4-[[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7773394.png)
![Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate](/img/structure/B7773405.png)
![N-[6-(4-Fluoroanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N-(4-fluorophenyl)amine](/img/structure/B7773407.png)
